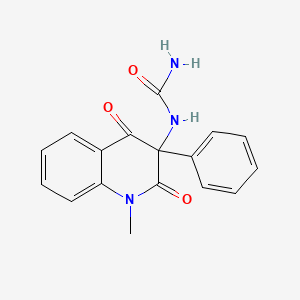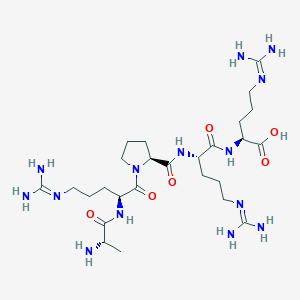
1-(2-Fluoro-4-nitrophenyl)-3-methylpiperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoro-4-nitrophenyl)-3-methylpiperidin-4-one is a chemical compound that features a piperidine ring substituted with a fluoro and nitro group on the phenyl ring
Méthodes De Préparation
The synthesis of 1-(2-Fluoro-4-nitrophenyl)-3-methylpiperidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-4-nitroaniline and 3-methylpiperidin-4-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. .
Analyse Des Réactions Chimiques
1-(2-Fluoro-4-nitrophenyl)-3-methylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amines.
Substitution: The fluoro and nitro groups on the phenyl ring can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide and acids like hydrochloric acid. .
Applications De Recherche Scientifique
1-(2-Fluoro-4-nitrophenyl)-3-methylpiperidin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)-3-methylpiperidin-4-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to its observed effects.
Pathways Involved: The exact pathways are still under investigation, but it is believed that the compound may interfere with cellular processes such as DNA replication or protein synthesis
Comparaison Avec Des Composés Similaires
1-(2-Fluoro-4-nitrophenyl)-3-methylpiperidin-4-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(2-Fluoro-4-nitrophenyl)-4-prop-2-yn-1-ylpiperazine and 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane share structural similarities.
Uniqueness: The presence of the fluoro and nitro groups on the phenyl ring imparts unique chemical and biological properties to this compound, distinguishing it from other related compounds
Propriétés
Numéro CAS |
648920-90-5 |
|---|---|
Formule moléculaire |
C12H13FN2O3 |
Poids moléculaire |
252.24 g/mol |
Nom IUPAC |
1-(2-fluoro-4-nitrophenyl)-3-methylpiperidin-4-one |
InChI |
InChI=1S/C12H13FN2O3/c1-8-7-14(5-4-12(8)16)11-3-2-9(15(17)18)6-10(11)13/h2-3,6,8H,4-5,7H2,1H3 |
Clé InChI |
MLQFSSFSGHFJOT-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCC1=O)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


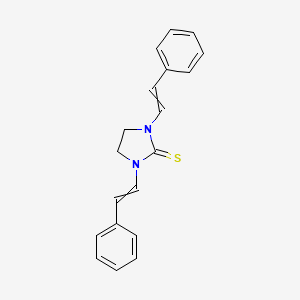
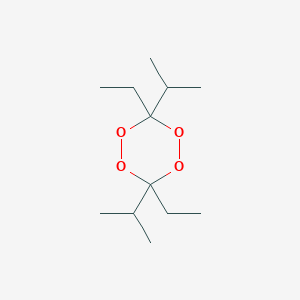
![Ethyl 2-cyano-7-[(methoxymethyl)amino]-7-oxoheptanoate](/img/structure/B15169252.png)

![1-[2,6-Di(propan-2-yl)phenyl]-4,5-dimethyl-1H-imidazole](/img/structure/B15169267.png)

![1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione](/img/structure/B15169275.png)
![1-[5-(3-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B15169276.png)
![8-Hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide](/img/structure/B15169277.png)
![2,4-Dichloro-6-methyl-5-[(E)-(4-methylphenyl)diazenyl]pyrimidine](/img/structure/B15169279.png)
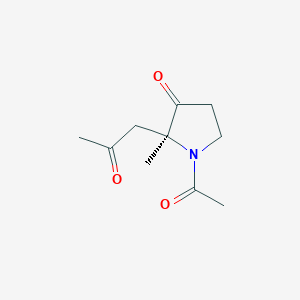
![3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one](/img/structure/B15169282.png)
